molecular formula C15H30 B078149 1-Pentadecene CAS No. 13360-61-7

1-Pentadecene

Cat. No.: B078149
CAS No.: 13360-61-7
M. Wt: 210.4 g/mol
InChI Key: PJLHTVIBELQURV-UHFFFAOYSA-N
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Description

1-Pentadecene (C₁₅H₃₀) is a linear α-olefin with a molecular weight of 210.4 g/mol, boiling point of 541.4 K (268.3°C), and density of 1.31 g/cm³ . It is naturally abundant in insects, plants, and microbial systems. For example, it constitutes up to 77.6% of the essential oils in Ulomoides dermestoides, a medicinal beetle, and acts as a pheromone in Tribolium confusum . Industrially, it is a byproduct of polyethylene pyrolysis and serves as a chemical intermediate in fuel and polymer synthesis . Its terminal double bond enhances reactivity, making it a key substrate in atmospheric chemistry studies, such as secondary organic aerosol (SOA) formation via NO₃ radical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pentadecene can be synthesized through various methods, including:

    Dehydration of Alcohols: One common method involves the dehydration of 1-pentadecanol using acidic catalysts such as sulfuric acid or phosphoric acid at elevated temperatures.

    Hydroformylation: Another method is the hydroformylation of tetradecene followed by hydrogenation to produce this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through the oligomerization of ethylene. This process involves the polymerization of ethylene in the presence of a catalyst to form higher alkenes, including this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Pentadecene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 1-pentadecanol or further to pentadecanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Hydrogenation: The double bond in this compound can be hydrogenated to form pentadecane using hydrogen gas in the presence of a metal catalyst like palladium or platinum.

    Addition Reactions: It can undergo addition reactions with halogens (e.g., bromine) to form dihalogenated compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Hydrogenation: Hydrogen gas and metal catalysts such as palladium or platinum.

    Addition Reactions: Halogens like bromine or chlorine.

Major Products:

    Oxidation: 1-Pentadecanol, pentadecanoic acid.

    Hydrogenation: Pentadecane.

    Addition Reactions: Dihalogenated compounds.

Scientific Research Applications

Chemistry

1-Pentadecene serves as a starting material for synthesizing various organic compounds. It is utilized as a reference standard in analytical chemistry due to its well-defined structure.

  • Synthesis of Organic Compounds : It can be transformed into alcohols and acids through oxidation reactions. For example:
    • Oxidation Products : 1-Pentadecanol and pentadecanoic acid can be produced using potassium permanganate or chromium trioxide as oxidizing agents.
    • Hydrogenation : The double bond can be hydrogenated to yield pentadecane.

Biology

In biological research, this compound has been studied for its role as a semiochemical affecting insect behavior.

  • Insect Behavior Studies : Research indicates that this compound influences the behavior of the red flour beetle (Tribolium castaneum). Low concentrations attract these beetles, while higher concentrations repel them . This semiochemical property suggests potential applications in pest management.
  • Microbial Growth Medium : It has been identified as a growth medium for specific bacterial strains, notably Desulfatibacillum aliphaticivorans, which may have implications in bioremediation efforts.

Medicine

This compound has been explored for its potential as a biomarker for certain pests.

  • Detection of Pests : Studies have indicated that it could serve as an indicator for the presence of pests like the red flour beetle, aiding in pest management strategies.

Production of Surfactants and Lubricants

In industrial settings, this compound is employed in producing surfactants and lubricants due to its hydrophobic properties. Its ability to form stable emulsions makes it valuable in formulations requiring surface activity.

Natural Substances

This compound is found in various natural sources, such as safflowers and oakmoss oleoresin, indicating its role in natural product chemistry .

Case Study 1: Insect Behavior

A study conducted on Tribolium castaneum demonstrated that varying concentrations of this compound affected beetle attraction and repulsion. The research utilized olfactometer assays to establish behavioral responses to this compound .

Case Study 2: Waste Reduction

Research involving black soldier fly larvae showed that these insects could effectively utilize organic waste while being influenced by semiochemicals like this compound. This indicates potential applications in waste management and nutrient recycling .

Mechanism of Action

The mechanism of action of 1-pentadecene varies depending on its application:

Comparison with Similar Compounds

Structural Analogues: Linear α-Olefins

1-Pentadecene shares structural similarities with other α-olefins like 1-tridecene (C₁₃H₂₆) and 1-heptadecene (C₁₇H₃₄). Key differences include:

Property This compound 1-Tridecene 1-Heptadecene
Molecular Weight (g/mol) 210.4 182.3 238.5
Boiling Point (°C) 268.3 234.5 303.1
Natural Sources Insect essential oils, pyrolysis products Yogurt fermentation volatiles, U. dermestoides Cyanobacterial hydrocarbon pathways, pyrolysis
Applications Pheromones, medicinal oils Flavoring agents, microbial studies Biofuel precursors, polymer synthesis
Key Reactivity High SOA yield with NO₃ radicals Lower volatility in food systems Enhanced thermal stability in pyrolysis

Functional Differences :

  • This compound : Dominates in insect defense mechanisms and traditional medicine due to its volatility and abundance .
  • 1-Tridecene : Acts synergistically with this compound in insect pheromone blends but is less reactive in atmospheric oxidation .
  • 1-Heptadecene: Preferred in microbial hydrocarbon production (e.g., Synechococcus cyanobacteria) for biodiesel due to longer chain length .

Comparison with Saturated Analogues (Alkanes)

Pentadecane (C₁₅H₃₂), the saturated counterpart of this compound, exhibits distinct properties:

Property This compound Pentadecane
Double Bond Position Terminal (C1=C2) None
Reactivity High (radical addition, oxidation) Low (inert)
Natural Occurrence Insect secretions, pyrolysis Dairy fermentation, plant waxes
Industrial Use Polymer precursors, SOA studies Food preservatives, lubricants

Key Insight : The absence of a double bond in pentadecane reduces its utility in chemical synthesis but enhances stability in food and cosmetic applications .

Comparison with Terpenes

This compound co-occurs with limonene (C₁₀H₁₆) in U. dermestoides essential oils but differs in biosynthesis and function:

Property This compound Limonene
Biosynthetic Pathway Alkene via fatty acid degradation Terpene via isoprene units
Volatility Moderate (log P ~7.5) High (log P ~4.8)
Pharmacological Role Anti-inflammatory, antimicrobial Antioxidant, fragrance

Functional Divergence: While this compound contributes to insect defense, limonene enhances oil aroma and synergizes with quinones for antimicrobial activity .

Functional Group Influence on Reactivity

This compound’s terminal alkene group drives unique reactivity compared to internal alkenes (e.g., cis-9-tetradecen-1-ol ):

  • NO₃ Radical Reactions: 92% of NO₃ addition occurs at the terminal carbon, yielding β-hydroxynitrates and organic peroxides .
  • Atmospheric Impact : Produces 23.2% isomerization products and 58.4% volatile aldehydes, differing from branched alkenes .
  • Biological Systems: Facilitates quinone absorption in insect secretions, unlike non-terminal alkenes .

Biological Activity

1-Pentadecene, a long-chain alkene with the molecular formula C15H30C_{15}H_{30}, has garnered attention for its diverse biological activities. This article explores its antibacterial properties, effects on insect behavior, and potential applications in pest management, supported by various studies and findings.

  • Molecular Weight : 210.4 g/mol
  • Boiling Point : 268-269 °C
  • Melting Point : -4 °C
  • Density : 0.775 g/cm³
  • Flash Point : 110 °C

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. A study by Kumar et al. (2011) highlighted its effectiveness against various bacterial strains, showing higher activity levels compared to other compounds like hexadecene. The antibacterial efficacy was quantitatively assessed, revealing that this compound's activity was superior to that of Actinotrichia fragilis, suggesting its potential use in antimicrobial applications .

Table 1: Comparative Antibacterial Activity of this compound

CompoundBacterial StrainInhibition Zone (mm)
This compoundEscherichia coli15
HexadeceneStaphylococcus aureus12
Other HydrocarbonsVarious<10

Behavioral Modulation in Insects

This compound plays a significant role in influencing the behavior of several insect species. A study involving Tribolium castaneum (the red flour beetle) demonstrated that this compound affects aggregation behavior and reproductive success. When exposed to varying concentrations of this compound in wheat flour, beetles showed reduced population growth and altered behavioral responses, indicating its potential as a natural insecticide .

Case Study: Impact on Tribolium castaneum

  • Experimental Setup : Adult beetles were reared in wheat flour containing different concentrations of this compound (10 ng/g, 20 ng/g, and 30 ng/g).
  • Findings : Higher concentrations led to decreased reproductive success and altered behavior patterns.

Interaction with Pheromone Systems

In addition to its direct effects on insects, this compound is involved in the pheromone communication systems of certain species. For example, it has been identified as a component that stimulates antennal neurons in black flies (Simulium vittatum), promoting communal oviposition behaviors . This suggests that manipulating levels of this compound could be a strategy for managing pest populations through disruption of their reproductive behaviors.

Table 2: Pheromonal Effects of this compound

Insect SpeciesPheromone RoleEffect of this compound
Simulium vittatumOviposition stimulationPositive
Tribolium castaneumAggregation behaviorNegative

Synergistic Effects with Other Compounds

Recent studies have shown that the biological effects of this compound can be enhanced when combined with other compounds. For instance, in a study examining dietary influences on non-alcoholic fatty liver disease (NAFLD), a positive correlation was found between eosinophil counts and levels of this compound . This suggests potential therapeutic avenues where dietary modifications could leverage the biological activity of this compound.

Q & A

Basic Research Questions

Q. What are the standard experimental methods for determining the boiling and melting points of 1-pentadecene?

The boiling point (541.4 K) and melting point (269.3 ± 0.5 K) of this compound are typically measured using phase-change data compiled by NIST. Boiling points are determined via distillation or static methods under controlled pressure, while melting points are measured using differential scanning calorimetry (DSC) or capillary tube methods. Discrepancies in reported values may arise from impurities or variations in experimental conditions .

Q. How is this compound identified and quantified in complex mixtures using analytical techniques?

Gas chromatography-mass spectrometry (GC-MS) is the primary method for identifying this compound in mixtures, as demonstrated in studies analyzing volatile organic compounds (e.g., in Anabaena cultures or infusion bag leachables). Retention times (e.g., ~23.8 min in certain GC setups) and mass spectral libraries (e.g., Wiley7n.l) are used for confirmation. Quantification relies on calibration curves with authentic standards .

Q. What thermodynamic models are used to predict the vapor pressure of this compound?

The Antoine equation is commonly applied, with parameters A = 4.14045, B = 1781.974, and C = -110.568 for the temperature range 446.76–541.42 K. These values are derived from empirical data and validated against experimental vapor pressure measurements .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported enthalpy of vaporization (ΔvapH) values for this compound?

NIST data show ΔvapH values ranging from 53.2 kJ/mol (at 570 K) to 75.1 kJ/mol (standard conditions). These variations arise from differences in experimental methods (e.g., static vs. dynamic techniques) and temperature ranges. Researchers should critically evaluate measurement contexts, such as whether data were extrapolated to standard conditions or measured directly .

Q. What factors explain the variability in this compound concentrations observed in plant essential oils across studies?

For example, this compound constitutes 0.73–4.4% in Echinacea purpurea essential oils depending on growth conditions and extraction methods. Hydroponic media composition (e.g., NO3−/NH4+ ratios) and genetic variability in plant populations are key variables. Methodological standardization (e.g., GC-MS parameters) is critical for cross-study comparisons .

Q. What challenges arise in synthesizing high-purity this compound for controlled experiments?

While synthesis routes are not detailed in the provided evidence, general alkene synthesis challenges include controlling stereochemistry, minimizing isomerization, and removing trace catalysts (e.g., metal residues). Advanced purification methods, such as fractional distillation or preparative GC, may be required to achieve >95% purity .

Q. How can computational modeling improve the prediction of this compound’s physicochemical properties?

Molecular dynamics simulations and quantum mechanical calculations (e.g., DFT) can predict properties like vaporization enthalpy or solubility. These models must be validated against experimental datasets, such as NIST’s phase-change data, to address gaps in high-temperature or high-pressure regimes .

Q. Methodological Considerations

  • Data Contradiction Analysis : When conflicting data arise (e.g., ΔvapH values), researchers should:
    • Compare experimental conditions (e.g., temperature ranges, pressure).
    • Assess measurement techniques (e.g., static vs. flow calorimetry).
    • Validate methods using certified reference materials .
  • Experimental Design : For reproducibility:
    • Report GC-MS parameters (e.g., column type, ionization mode).
    • Standardize sample preparation (e.g., solvent extraction protocols).
    • Use triplicate measurements to account for instrumental variability .

Properties

IUPAC Name

pentadec-1-ene
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InChI

InChI=1S/C15H30/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3H,1,4-15H2,2H3
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InChI Key

PJLHTVIBELQURV-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCC=C
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Molecular Formula

C15H30
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DSSTOX Substance ID

DTXSID1065421
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Molecular Weight

210.40 g/mol
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Physical Description

Liquid; [Aldrich MSDS], Liquid
Record name 1-Pentadecene
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Vapor Pressure

0.00454 [mmHg]
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CAS No.

13360-61-7, 27251-68-9
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Melting Point

-2.8 °C
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Synthesis routes and methods

Procedure details

n-dodecyl bromide was converted analogously to example 1 to its Grignard compound and the latter was reacted with allyl acetate in the manner described. 1-Pentadecene was obtained in 32% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
32%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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